molecular formula C20H26N4O4S B2433075 N,N-dimethyl-4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2320209-78-5

N,N-dimethyl-4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2433075
CAS No.: 2320209-78-5
M. Wt: 418.51
InChI Key: USSADJMUSMWEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-15-4-9-19(25)24(21-15)14-16-10-12-23(13-11-16)20(26)17-5-7-18(8-6-17)29(27,28)22(2)3/h4-9,16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSADJMUSMWEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structure and biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O3SC_{21}H_{25}N_{5}O_{3}S with a molecular weight of 427.5 g/mol. Its structure features a benzenesulfonamide moiety, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC21H25N5O3SC_{21}H_{25}N_{5}O_{3}S
Molecular Weight427.5 g/mol
CAS Number1401556-79-3

The biological activity of this compound is primarily attributed to its ability to inhibit oxidative phosphorylation (OXPHOS). This inhibition is particularly relevant in cancer cells that rely heavily on aerobic metabolism for energy production. The compound has shown promising results in preclinical studies targeting mitochondrial function and ATP production.

Cancer Research

Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound showed an IC50 value of 0.58 μM against UM16 pancreatic cancer cells, indicating potent anti-cancer activity . These findings suggest that the compound may be effective in treating cancers dependent on OXPHOS.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and sulfonamide groups can significantly enhance the potency of the compound. For example, the introduction of specific substituents at the 3-position of the piperidine ring has been shown to improve binding affinity and biological activity .

Case Studies

  • Pancreatic Cancer Model : In a study involving a pancreatic cancer model (Pan02), compounds structurally related to this compound exhibited significant efficacy as single agents, which supports their potential use in clinical settings .
  • Mitochondrial Function : Another study highlighted that compounds inhibiting Complex I of the electron transport chain led to reduced ATP levels in MIA PaCa-2 cells when glucose was replaced with galactose, emphasizing the role of OXPHOS inhibitors in metabolic reprogramming of cancer cells .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N,N-dimethyl-4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide. Research indicates that derivatives of sulfonamides exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancers. For example, compounds with similar structures have shown apoptotic effects in cancer cells, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds exhibiting structural similarities have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that this compound could be effective in treating bacterial infections .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in treating conditions like diabetes and hypertension. Research has shown that compounds with similar piperidine structures can act as acetylcholinesterase inhibitors and urease inhibitors, which are crucial for managing neurodegenerative diseases and urinary tract infections, respectively .

Synthesis and Testing of Analogous Compounds

A recent study synthesized a series of benzenesulfonamide derivatives and evaluated their biological activities through various assays. The compounds were subjected to minimum inhibitory concentration (MIC) tests to determine their effectiveness against bacterial strains. The results indicated that certain derivatives had significant antimicrobial properties, supporting the potential use of this compound in clinical applications .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins relevant to cancer and bacterial infections. These studies provide insights into the mechanism of action and help optimize the chemical structure for enhanced efficacy .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in characteristic reactions:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions, the sulfonamide bond cleaves to form sulfonic acid derivatives and dimethylamine.

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base, yielding N-alkylated sulfonamides .

Reaction TypeConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 8h4-fluorobenzenesulfonic acid + dimethylamine85%
BenzylationBenzyl bromide, K₂CO₃, DMF, 5°CN-benzyl sulfonamide derivative92%

Pyridazinone Ring Reactions

The 3-methyl-6-oxopyridazin-1(6H)-yl group exhibits:

  • Nucleophilic Substitution : Chlorine at C-6 undergoes displacement with amines (e.g., morpholine) in DMF at 80°C .

  • Oxidation : Reacts with H₂O₂ in acetic acid to form pyridazine N-oxide derivatives.

Reaction TypeConditionsProductYieldSource
AminationMorpholine, DMF, 80°C, 12h6-morpholino-pyridazinone78%
Oxidation30% H₂O₂, AcOH, 50°C, 6hPyridazine N-oxide65%

Amide Bond Reactivity

The central piperidine-1-carbonyl amide undergoes:

  • Hydrolysis : In 2M NaOH/EtOH at reflux, cleaves to carboxylic acid and piperidine derivatives.

  • Coupling Reactions : Forms new amides via EDC/HOBt-mediated activation with primary amines (e.g., aniline) .

Reaction TypeConditionsProductYieldSource
Hydrolysis2M NaOH, EtOH, reflux, 4h4-(piperidin-4-ylmethyl)benzoic acid88%
Anilide FormationAniline, EDC, HOBt, DMF, rtN-phenyl amide derivative76%

Piperidine Ring Modifications

The piperidine subunit engages in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using NaH to form quaternary ammonium salts .

  • Ring-Opening : Treatment with HCl gas in dioxane generates secondary amine hydrochlorides .

Reaction TypeConditionsProductYieldSource
MethylationCH₃I, NaH, THF, 0°CN-methylpiperidinium iodide82%
Acid CleavageHCl (g), dioxane, rt, 2hPiperidine hydrochloride90%

Enzyme Inhibition via Covalent Modification

The pyridazinone ring demonstrates electrophilic reactivity toward biological thiols:

  • Glutathione Adduct Formation : Reacts with glutathione (GSH) in PBS (pH 7.4) via Michael addition, forming stable conjugates (t₁/₂ = 916 min) .

Reaction PartnerConditionsProductKinetic DataSource
GlutathionePBS, 37°C, 24hPyridazinone-GSH adductk = 0.0012 min⁻¹

This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly in covalent inhibitor design targeting cysteine-rich enzymes like PRMT5 . Future studies should explore regioselective modifications to enhance target specificity while minimizing off-target thiol reactivity.

Q & A

What are the established synthetic routes for this compound, and what are the critical reaction intermediates?

(Basic)
Answer:
The synthesis involves sequential coupling of the benzenesulfonamide core with a functionalized piperidine intermediate. Key steps include:

  • Piperidine functionalization : Introduction of the pyridazinone moiety via reductive amination or nucleophilic substitution, using intermediates like 3-methyl-6-oxopyridazine .
  • Sulfonamide-piperidine coupling : Activated carbonyl chemistry (e.g., EDC/HOBt-mediated coupling) links the N,N-dimethylbenzenesulfonamide to the piperidine-carboxylic acid intermediate .
  • Purification : Gradient elution chromatography (e.g., ethyl acetate/hexane) isolates intermediates, validated by TLC and NMR .

How can researchers resolve discrepancies in reported biological activity across assay systems?

(Advanced)
Answer:
Address assay variability through:

  • Orthogonal validation : Pair cell-based assays (e.g., proliferation inhibition) with enzymatic assays (e.g., target kinase inhibition) to confirm mechanism-specific activity .
  • Buffer optimization : Use standardized buffers (e.g., ammonium acetate, pH 6.5) to stabilize compound solubility and prevent aggregation artifacts .
  • Structural cross-check : Compare activity trends with structurally related pyrimidine derivatives (e.g., kinase inhibitors) to identify assay-specific outliers .

What analytical techniques confirm structural integrity and purity?

(Basic)
Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for sulfonamide (-SO₂NH-) at δ 3.1–3.3 ppm and pyridazinone carbonyl (C=O) at ~170 ppm .
    • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Purity assessment :
    • HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient: 20%→80% ACN over 20 min), monitoring at 254 nm .

What strategies enhance metabolic stability without compromising target affinity?

(Advanced)
Answer:

  • Substitution optimization : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated oxidation, guided by QSAR models .
  • Prodrug approaches : Introduce ester prodrugs (e.g., acetylated piperidine) to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
  • In vitro profiling : Use human liver microsomes (HLM) to quantify metabolic half-life (t₁/₂) and identify vulnerable sites .

What biological targets are hypothesized based on structural analogs?

(Basic)
Answer:

  • Enzyme targets : Sulfonamide groups suggest carbonic anhydrase IX/XII inhibition, while the pyridazinone-piperidine scaffold aligns with kinase inhibitors (e.g., JAK2/STAT3) .
  • Pathways : Cross-reference with benzimidazole-piperidine analogs (e.g., 1-(3,4-methylenedioxy-6-chloro-benzyl)-4-(2-oxo-4-methyl-1-benzimidazolinyl)-piperidine) targeting GPCRs or ion channels .

How can computational methods improve selectivity in derivative design?

(Advanced)
Answer:

  • Molecular docking : Screen derivatives against target vs. off-target proteins (e.g., kinases with conserved ATP-binding pockets) using PyMOL or AutoDock .
  • MD simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize substitutions that disrupt off-target hydrogen bonds .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding energy differences, guiding piperidine substituent modifications .

What are key scale-up considerations for gram-scale synthesis?

(Basic)
Answer:

  • Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylations) to improve heat dissipation .
  • Solvent selection : Replace dichloromethane with ethyl acetate for safer large-scale extractions .
  • Process validation : Monitor critical parameters (e.g., stoichiometry, temperature ±2°C) via in-line FTIR or PAT tools .

Which preclinical models evaluate in vivo efficacy given its physicochemical properties?

(Advanced)
Answer:

  • Model selection : For logP ~3.5 and moderate solubility, use subcutaneous xenografts (e.g., HCT-116 colon cancer) with LC-MS plasma/tissue PK analysis .
  • Formulation : PEG-400/water (70:30) enhances solubility for IP/IV administration, validated by dynamic light scattering (DLS) .
  • Benchmarking : Compare with N-[4-(4-fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-methanesulfonamide analogs in efficacy-toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.